Potassium 3-methyl-2-oxobutanoate
Description
Properties
Molecular Formula |
C5H7KO3 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
potassium;3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.K/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1 |
InChI Key |
ZXZOMLSRJKRZSY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-methyl-2-oxobutanoate can be synthesized through the alkylation of enolate ions. The enolate ion of 3-methyl-2-oxobutanoic acid is generated by deprotonation with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired potassium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-methyl-2-oxobutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids and other oxidized derivatives.
Reduction: Reduced forms such as alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Potassium 3-methyl-2-oxobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways, particularly in the biosynthesis of branched-chain amino acids.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of potassium 3-methyl-2-oxobutanoate involves its participation in biochemical pathways. It acts as a substrate for enzymes such as 3-methyl-2-oxobutanoate hydroxymethyltransferase, which catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to form ketopantoate. This reaction is a key step in the biosynthesis of pantothenate (vitamin B5) and coenzyme A .
Comparison with Similar Compounds
Similar Compounds
Sodium 3-methyl-2-oxobutanoate: Similar in structure but with sodium instead of potassium.
Ethyl 3-oxobutanoate:
3-methyl-2-oxobutanoic acid: The parent acid form of the compound.
Uniqueness
Potassium 3-methyl-2-oxobutanoate is unique due to its specific role in biochemical pathways and its potassium ion, which can influence its solubility and reactivity compared to its sodium counterpart .
Biological Activity
Potassium 3-methyl-2-oxobutanoate, also known as potassium 3-methyl-2-oxobutyrate, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, metabolic roles, and applications in various fields, particularly in medicine and agriculture.
- Molecular Formula : CHKO
- Molecular Weight : 166.17 g/mol
- CAS Number : 23698453
Biological Activity
This compound exhibits several significant biological activities, primarily due to its role as a metabolic intermediate in various biochemical pathways.
1. Role in Amino Acid Metabolism
This compound is a key intermediate in the biosynthesis of branched-chain amino acids (BCAAs), which are essential for protein synthesis and energy production. It serves as a substrate for enzymes involved in the transamination and decarboxylation processes that lead to the formation of valine, leucine, and isoleucine.
2. Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. It is involved in the synthesis of neurotransmitters and can influence neuronal health by modulating metabolic pathways associated with oxidative stress and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Neuroprotective Mechanisms
A study published in Neuropharmacology highlighted the compound's role as a precursor for neuroprotective agents. The findings suggested that it could enhance cognitive function by promoting neuronal survival under stress conditions .
Study 2: Antioxidant Activity
In vitro studies demonstrated that this compound exhibits antioxidant properties. It was shown to scavenge free radicals and reduce oxidative damage in cellular models, which is crucial for preventing neurodegenerative diseases .
Study 3: Impact on Plant Growth
Research conducted on agricultural applications revealed that this compound enhances plant growth by improving nutrient uptake and stress tolerance. It was observed to increase chlorophyll content and photosynthetic efficiency in crops under saline conditions .
Data Table: Biological Effects of this compound
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Neuroprotection | Modulates neurotransmitter synthesis | |
| Antioxidant | Scavenges free radicals | |
| Plant Growth Stimulation | Enhances nutrient uptake |
Safety and Toxicity
While this compound shows promise in various applications, safety assessments are essential. Current data indicate low toxicity levels; however, further studies are warranted to fully understand its safety profile in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
